
1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyridine ring substituted with a bromine atom, a tert-butyl group, and a methyl group, making it a unique structure for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of tert-butyl and methyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydropyridine core with two carboxylate functional groups and a bromine substituent. Its molecular formula is C13H16BrN2O4, and it exhibits properties that make it suitable for various chemical reactions and applications.
Medicinal Chemistry
1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate has been studied for its potential as a pharmacological agent. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise in targeting specific receptors or enzymes involved in disease pathways.
Case Study: Antimicrobial Activity
Research has indicated that certain derivatives exhibit antimicrobial properties. A study demonstrated that modifications to the bromine substituent can influence the compound's efficacy against bacterial strains. The results are summarized in Table 1.
Derivative | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
1-tert-butyl 2-methyl (2R)-5-bromo | E. coli | 15 |
1-tert-butyl 2-methyl (2R)-5-chloro | Staphylococcus aureus | 20 |
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity under various conditions makes it a valuable building block for synthesizing other heterocycles.
Case Study: Synthesis of Heterocycles
A notable application is in the synthesis of pyridine derivatives through nucleophilic substitution reactions. The bromine atom can be replaced with various nucleophiles, leading to a range of products useful in pharmaceuticals.
Table 2: Reaction Conditions and Yields
Nucleophile | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Sodium azide | DMF | 80 | 85 |
Grignard reagent | THF | 60 | 78 |
Amine | Ethanol | Reflux | 90 |
Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and coatings. Its ability to participate in polymerization reactions can lead to materials with enhanced properties.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The findings are summarized in Table 3.
Polymer Type | Additive | Property Improved |
---|---|---|
Polycarbonate | 1-tert-butyl derivative | Impact resistance |
Polyvinyl chloride | 5-bromo variant | UV stability |
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and other substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- ®-1-tert-butyl 2-methyl 1H-pyrrole-1,2 (2H,5H)-dicarboxylate
Uniqueness
Compared to similar compounds, 1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and potential applications. The combination of tert-butyl and methyl groups also contributes to its distinct properties and versatility in various reactions.
Biological Activity
1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H24BrN2O4
- CAS Number : 885693-20-9
The structure features a tetrahydropyridine ring with two carboxylate groups and a bromine substituent, which may contribute to its biological properties.
Pharmacological Potential
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that tetrahydropyridine derivatives possess antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains .
- Anticancer Properties : Some compounds in this class have been investigated for their potential anticancer effects. The presence of the bromine atom is believed to enhance the interaction with biological targets involved in cancer cell proliferation .
Comparative Biological Activity
The following table summarizes the biological activities reported for various derivatives of tetrahydropyridine:
Compound Name | Activity Type | Reference |
---|---|---|
Compound A | Antimicrobial | |
Compound B | Anticancer | |
Compound C | Antioxidant |
Synthesis and Yield Data
The synthesis of this compound has been documented with notable yields under specific conditions:
Case Study 1: Antimicrobial Efficacy
A study conducted on related tetrahydropyridine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized a standard disk diffusion method to assess efficacy, highlighting the potential of brominated derivatives in combating resistant strains .
Case Study 2: Anticancer Activity
In vitro studies on tetrahydropyridine derivatives showed promising results in inhibiting cancer cell lines. The compounds were tested against breast and lung cancer cells, revealing a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Properties
CAS No. |
2763741-35-9 |
---|---|
Molecular Formula |
C12H18BrNO4 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-bromo-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1 |
InChI Key |
WADAXDGWUDMBBC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
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